![molecular formula C15H12ClF3N2O3 B2587942 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate CAS No. 1797034-56-0](/img/structure/B2587942.png)

2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

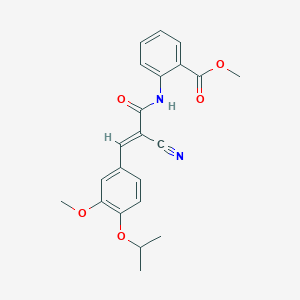

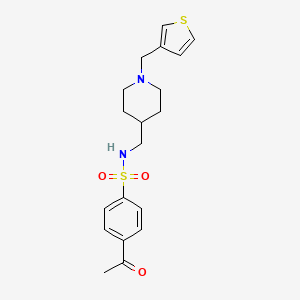

The compound “2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring in this compound is substituted with a chloro group at the 3rd position and a trifluoromethyl group at the 5th position .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, a phenyl group, and a carbamate group. The pyridine ring and the phenyl group are aromatic, contributing to the stability of the molecule. The carbamate group, which consists of a carbonyl group (C=O) and an amine group (NH2), is a functional group that can participate in various chemical reactions .Chemical Reactions Analysis

The compound “this compound” can undergo several types of chemical reactions due to the presence of various functional groups. For example, the carbamate group can undergo hydrolysis, leading to the formation of an amine and a carboxylic acid . The pyridine ring can participate in electrophilic substitution reactions .Scientific Research Applications

Hydrogen Bonding and Rotamer Equilibria

Research has explored the influence of hydrogen bonding on the rotamer equilibria of carbamate compounds, including those related to "2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate". Studies have demonstrated how hydrogen bonding can control the syn/anti rotamer ratios in N-phenylcarbamates, impacting their chemical behavior and potential applications in various chemical processes (Moraczewski et al., 1998).

Fluorescent pH Sensor

The development of fluorescent pH sensors from heteroatom-containing organic fluorophores demonstrates the application of pyridinyl compounds in creating sensitive and reversible sensors. These sensors, benefiting from the intramolecular charge transfer effects, enable the detection of acidic and basic organic vapors, highlighting the versatility of pyridinyl derivatives in analytical chemistry (Yang et al., 2013).

Analytical Chemistry Applications

In analytical chemistry, derivatives of pyridinyl compounds, including those similar to "this compound", have been utilized for the characterization of protein amino acids. This involves the formation of n-ethoxycarbonyl amino acid trifluoroethyl esters, showcasing the compound's utility in enhancing the sensitivity and specificity of mass spectrometric analyses (Vatankhah & Moini, 1994).

Synthesis of Heterocycles

The versatility of pyridinyl derivatives extends to the synthesis of various heterocycles, demonstrating their role as intermediates in organic synthesis. Studies have shown how these compounds can be used to produce a wide array of heterocyclic structures, offering potential applications in the development of new materials, pharmaceuticals, and agrochemicals (Honey et al., 2012).

Chromatographic Applications

In the field of chromatography, phenylcarbamates of cellulose and amylose, related to the pyridinyl carbamate structure, have been used as chiral stationary phases. This application underscores the importance of such derivatives in separating enantiomers, crucial for the pharmaceutical industry and research into the properties of chiral molecules (Okamoto et al., 1990).

properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF3N2O3/c16-12-8-10(15(17,18)19)9-20-13(12)23-6-7-24-14(22)21-11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFBHSISGFPTAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OCCOC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2587860.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2587865.png)

![2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate](/img/structure/B2587866.png)

![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2587871.png)

![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2587875.png)

![2-(5-Bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2587878.png)